molecular formula C28H40O4 B018739 Suillin CAS No. 103538-03-0

Suillin

Cat. No. B018739
M. Wt: 440.6 g/mol
InChI Key: TVYGOMSIBBSIKO-MLAGYPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suillin is a naturally occurring compound that has been found to have various biochemical and physiological effects. It is a member of the sesquiterpenoid family and is produced by fungi and bacteria. Suillin has been studied for its potential use in scientific research due to its unique properties.

Scientific Research Applications

1. Anti-Cancer Potential

Suillin, a component from the mushroom Suillus placidus, demonstrates significant cytotoxic activity against various human cancer cell lines, especially liver cancer cells. It induces apoptosis in HepG2 cells through both death receptor and mitochondrial pathways, highlighting its potential as an effective agent for liver cancer treatment (Liu et al., 2009).

Iso-suillin, an isomer of suillin from Suillus flavus, exhibits potent anti-leukemia effects in K562 cells and induces apoptosis through mitochondrial and death receptor pathways (Wang et al., 2014). This compound also triggers cell cycle arrest and apoptosis in human small cell lung cancer H446 cell line, suggesting its potential as a novel drug for lung cancer treatment (Zhao et al., 2016).

2. Neuroprotective Effects

Suillin from Suillus luteus has been identified as a mixed-type acetylcholinesterase inhibitor. This finding implies its potential as a chemopreventing agent for neurodegenerative diseases like Alzheimer's, due to its capability to inhibit enzymes involved in neural degradation (Andrade et al., 2022).

3. Immunomodulatory Activity

Suillin from Suillus bovinus exhibits immunosuppressive activity, particularly affecting the mitogenic response of murine lymphocytes. This suggests its potential use in modulating immune responses (Shirata et al., 1995).

properties

CAS RN

103538-03-0

Product Name

Suillin

Molecular Formula

C28H40O4

Molecular Weight

440.6 g/mol

IUPAC Name

[3,4-dihydroxy-2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]phenyl] acetate

InChI

InChI=1S/C28H40O4/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-15-23(5)16-17-25-27(32-24(6)29)19-18-26(30)28(25)31/h10,12,14,16,18-19,30-31H,7-9,11,13,15,17H2,1-6H3/b21-12+,22-14+,23-16+

InChI Key

TVYGOMSIBBSIKO-MLAGYPMBSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C=CC(=C1O)O)OC(=O)C)/C)/C)/C)C

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC(=CCC1=C(C=CC(=C1O)O)OC(=O)C)C)C)C)C

Other CAS RN

103538-03-0

synonyms

4-acetoxy-3-geranylgeranyl-1,2-dihydroxybenzene
suillin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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